molecular formula C7H9NO3S B086256 N-(4-hydroxyphenyl)methanesulfonamide CAS No. 51767-39-6

N-(4-hydroxyphenyl)methanesulfonamide

Cat. No. B086256
Key on ui cas rn: 51767-39-6
M. Wt: 187.22 g/mol
InChI Key: YJASRJZSSUOGKB-UHFFFAOYSA-N
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Patent
US09265768B2

Procedure details

To a cold suspension of 4-aminophenol (5.45 g, 49.9 mmol) in MeOH (62 ml), methanesulfonyl chloride (1.95 ml, 25.2 mmol) was added under stirring maintaining the temperature between 10 and 15° C. The resulting solution was allowed to warm to RT and stirred for 2 hours. The solvent was removed under vacuum, and the residue was suspended in HCl 1N (62 ml); the insoluble was collected by filtration, washed with water, dried and purified by filtration through a silica gel pad (DCM:MeOH=100:15) affording N-(4-hydroxyphenyl)methanesulfonamide as a brown solid (1.35 g, 7.21 mmol, 28.6% yield).
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][S:10](Cl)(=[O:12])=[O:11]>CO>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][S:10]([CH3:9])(=[O:12])=[O:11])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
5.45 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
1.95 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
62 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 10 and 15° C
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
FILTRATION
Type
FILTRATION
Details
the insoluble was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
purified by filtration through a silica gel pad (DCM:MeOH=100:15)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.21 mmol
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 28.6%
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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